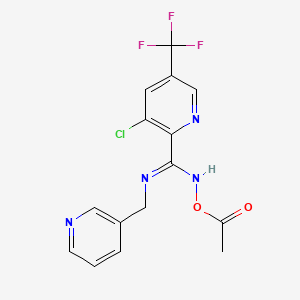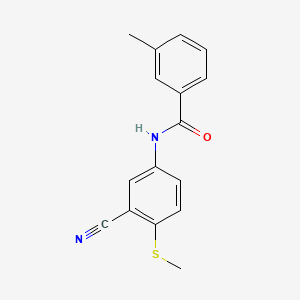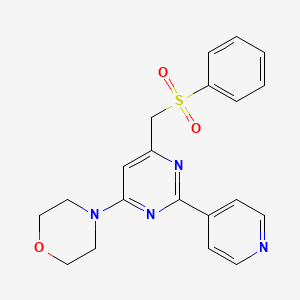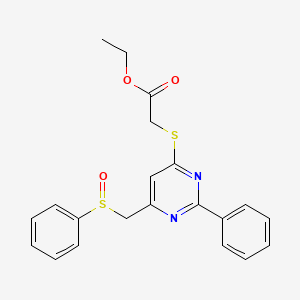![molecular formula C21H18Cl2N4O B3124804 N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-2-chlorobenzenecarboxamide CAS No. 320422-27-3](/img/structure/B3124804.png)
N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-2-chlorobenzenecarboxamide
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a chlorophenyl group, a cyano group, a pyrazol group, and a carboxamide group . These groups could potentially confer a variety of chemical properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple functional groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the cyano group could potentially undergo reduction to form an amine, and the carboxamide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point and boiling point, and specific reactivities with other chemicals .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Novel Pyrazole Carboxamide Derivatives
A study conducted by Lv, Ding, and Zhao (2013) explored the synthesis of novel pyrazole carboxamide derivatives, including structures similar to the compound . They used spectroscopic methods for characterisation and X-ray crystal analysis for structure confirmation (Lv, Ding, & Zhao, 2013).
Hydrogen-Bonding Patterns in Substituted N-Benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides
López and colleagues (2010) examined hydrogen-bonding patterns in molecules structurally similar to the compound of interest. Their study provided insights into the molecular interactions and arrangement in crystalline form (López et al., 2010).
Investigation of π-Stacked Chains in Hydrogen-Bonded Dimers
In another study, Portilla, Lizarazo, Cobo, and Glidewell (2011) focused on the structural analysis of related compounds, highlighting the importance of π-π stacking interactions and hydrogen bonding in forming dimers and chains (Portilla et al., 2011).
Biological Activities
Synthesis and Antimicrobial Activities
Doležal et al. (2010) synthesized a series of pyrazinecarboxamide analogues to evaluate their antimicrobial and antifungal activities. Although not directly investigating the compound , this study provides insights into the potential biological activities of structurally similar compounds (Doležal et al., 2010).
Investigation of Photosynthetic Electron Transport Inhibition
Vicentini et al. (2005) explored new pyrazoles as potential inhibitors of photosynthetic electron transport. This study's insights into the molecular structure-activity relationship can be relevant for understanding the biological activities of related compounds (Vicentini et al., 2005).
Tautomerism in Solution and Solid State
A study by Claramunt et al. (2005) focused on the tautomerism of a similar compound, indicating the potential dynamic behavior of such molecules in different environments (Claramunt et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O/c1-21(2,3)27-19(25-20(28)15-6-4-5-7-17(15)23)16(12-24)18(26-27)13-8-10-14(22)11-9-13/h4-11H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLSOUOSMQNBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C#N)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate](/img/structure/B3124729.png)
![N-(2-{[(4-chlorobenzyl)oxy]amino}-2-oxoethyl)benzenecarboxamide](/img/structure/B3124734.png)
![4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B3124741.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B3124742.png)






![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3124793.png)

![Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3124816.png)
![methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3124830.png)
